molecular formula C18H38NO4P B1367275 N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester CAS No. 7369-66-6

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester

Cat. No.: B1367275
CAS No.: 7369-66-6
M. Wt: 363.5 g/mol
InChI Key: MSULAAVSYZOTHM-UHFFFAOYSA-N
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Description

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester is a versatile chemical compound with a wide range of applications in various scientific fields. This compound is known for its unique chemical properties, which make it valuable in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

The synthesis of phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester can be achieved through several methods. One common approach involves the reaction of dialkyl phosphonates with appropriate reagents under controlled conditions. For instance, the McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation with water or methanol, is a widely used method for preparing phosphonic acids from their dialkyl esters . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.

Chemical Reactions Analysis

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the phosphonic acid functional group, which can participate in hydrogen bonding and other interactions . Common reagents used in these reactions include acyl chlorides, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is employed in the development of pharmaceuticals and as a tool for studying biochemical pathways. The compound’s unique properties also make it valuable in materials science, where it is used to create advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s phosphonic acid group can form strong bonds with various biomolecules, influencing their activity and function. This interaction can lead to changes in biochemical pathways, making the compound useful for studying and modulating biological processes .

Comparison with Similar Compounds

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester can be compared to other similar compounds, such as methylphosphonic acid, dihexyl ester, and phosphonic acid, P-methyl-, dihexyl ester . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the diethylcarbamoyl and dihexyl ester groups in phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester gives it distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-dihexoxyphosphoryl-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSULAAVSYZOTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223980
Record name Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester
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Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [TCI America MSDS]
Record name Dihexyl((diethylcarbamoyl)methyl)phosphonate
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CAS No.

7369-66-6
Record name Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate
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URL https://commonchemistry.cas.org/detail?cas_rn=7369-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 2-liter, 3-necked, round bottom flask equipped with a mechanical stirrer, thermometer, 250 ml pressure-equalizing dropping funnel, and inert gas fittings was placed a solution of 149.5 g (1.OM) N,N-diethylchloroacetamide and 1.5 g "Adogen 464" in 400 ml CH2Cl2 and 200 ml 50% aqueous sodium hydroxide. The solution was stirred at 200 rpm and cooled to 5°-1020 C. in an ice bath. Dihexylphosphite 250 g (1.09M) diluted with 100 ml CH2Cl2 was added dropwise from the dropping funnel. This addition took about 1 hour. An analytical sample was taken by syringe every hour, and the progress of the reaction was monitored by GC analysis to determine the disappearance of the starting materials and formation of the product. The reaction was allowed to stir another two hours after the addition of dihexylphosphite. The reaction mixture was transferred to a separatory funnel, and 200 ml of distilled water was added to facilitate the separation of the phases. The top organic layer was removed and dried over anhydrous Na2CO3. The filtered organic layer was stripped of the solvent using water suction and a bath temperature of 75° -80° C. to give a light yellow oil weighing 338.9 gms (93% yield). The product was purified by distillation under vacuum, and the fraction boiling at 155° -156° C./0.1MM Hg was collected. The GC purity of this cut was 94.2%.
Quantity
149.5 g
Type
reactant
Reaction Step One
Name
Dihexylphosphite
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
dihexylphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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